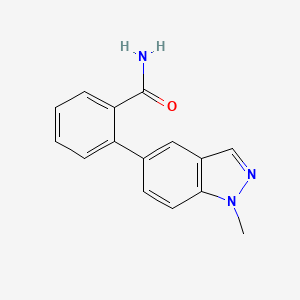

2-(1-methyl-1H-indazol-5-yl)benzamide

Description

Properties

IUPAC Name |

2-(1-methylindazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-18-14-7-6-10(8-11(14)9-17-18)12-4-2-3-5-13(12)15(16)19/h2-9H,1H3,(H2,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKFDOMUUDXJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3=CC=CC=C3C(=O)N)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, biological activities, and physicochemical properties of 2-(1-methyl-1H-indazol-5-yl)benzamide and related compounds:

*Calculated based on formula (C15H13N3O).

Key Observations

Indazole vs. Benzimidazole: The indazole moiety in this compound offers distinct electronic properties compared to benzimidazole in N-(2-amino-1H-benzimidazol-5-yl)benzamide. Indazole’s fused aromatic system may enhance π-π stacking interactions in receptor binding, whereas benzimidazole’s NH group could participate in hydrogen bonding . Methylation at the indazole’s 1-position likely improves metabolic stability, a critical factor in drug development .

Tetrazole Derivatives :

- Compound 63 (N-[2-(1H-tetrazol-5-yl)phenyl]benzamide) demonstrates potent GPR35 agonism (EC50 = 0.041 μM). The tetrazole group acts as a bioisostere for carboxylic acids, enhancing solubility and receptor affinity. In contrast, this compound lacks this feature, suggesting differences in target selectivity .

Substituent Effects on Bioactivity: The sulfonylamino group in 2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide enables inhibition of CARP-1/NEMO binding, highlighting how substituent polarity and bulk influence protein interactions . Rip-B’s dimethoxyphenethyl chain contributes to synthetic accessibility (80% yield) but may reduce blood-brain barrier penetration compared to smaller substituents .

Neuroleptic Benzamides :

- Amisulpride and related neuroleptics illustrate the importance of basic side chains (e.g., pyrrolidine) for dopamine receptor antagonism. The absence of such groups in this compound suggests divergent therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-methyl-1H-indazol-5-yl)benzamide with high purity?

- Methodological Answer : The synthesis typically involves coupling reactions between indazole derivatives and benzoyl chlorides. For example, a Buchwald-Hartwig amination or palladium-catalyzed cross-coupling can be employed to attach the methylindazole moiety to the benzamide core. Reaction optimization requires precise control of temperature (e.g., 80–120°C), inert atmosphere (N₂/Ar), and catalysts like Pd(OAc)₂ with ligands such as Xantphos. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl group at δ 3.9 ppm for N–CH₃) and aromatic carbons.

- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- HRMS (ESI+) : Validates molecular weight (e.g., [M+H]⁺ at m/z 280.1215 for C₁₅H₁₃N₃O).

- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer :

- Solubility : Use DMSO for stock solutions (10 mM), followed by dilution in assay buffers (PBS, pH 7.4) with <1% organic solvent.

- Stability : Conduct kinetic studies via LC-MS under physiological conditions (37°C, pH 7.4) to monitor degradation. Add antioxidants (e.g., 0.1% BHT) for oxidative stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Use 8–12 concentrations (0.1 nM–100 µM) to calculate IC₅₀ values.

- Cell-Specific Factors : Test metabolic activity (MTT assay) and efflux pump expression (e.g., P-gp via Western blot) to identify resistance mechanisms.

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. How can X-ray crystallography data be processed to resolve ambiguities in molecular geometry?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.8–1.0 Å) for high-resolution (<1.2 Å) datasets.

- Refinement : SHELXL-2018 refines anisotropic displacement parameters and hydrogen bonding. WinGX integrates ORTEP for visualizing thermal ellipsoids and validating geometry (e.g., torsion angles <5° deviation from ideal values) .

Q. What computational methods predict binding affinity to kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with AMBER force fields to simulate interactions (e.g., indazole N–H⋯ATP-binding site residues).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

- Free Energy Calculations : MM-PBSA/GBSA quantifies ΔG binding, prioritizing residues with energy contributions >1 kcal/mol .

Q. How to design SAR studies for optimizing pharmacokinetic properties?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the benzamide para-position to enhance metabolic stability.

- LogP Optimization : Measure octanol/water partitioning (shake-flask method) to target LogP 2–3 for blood-brain barrier penetration.

- In Vivo PK : Conduct rodent studies with IV/PO dosing to calculate AUC, t½, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.